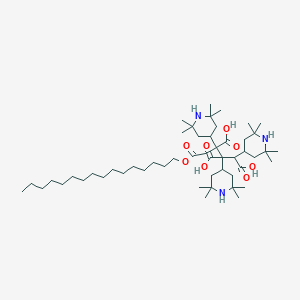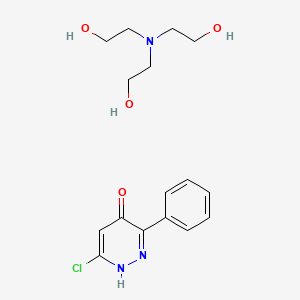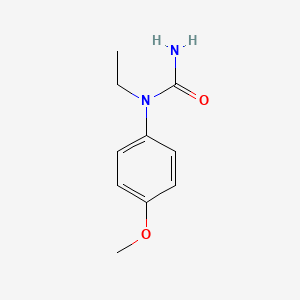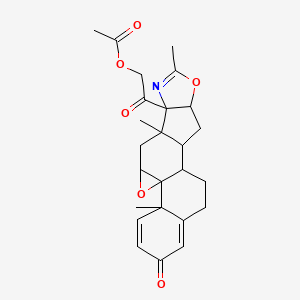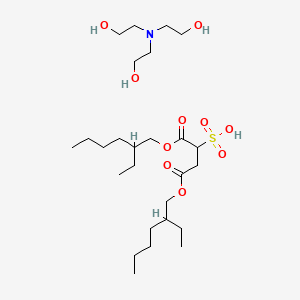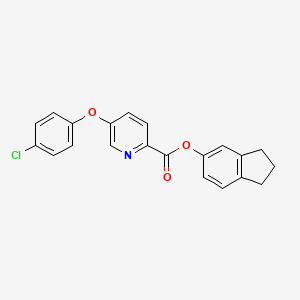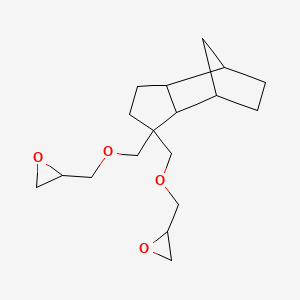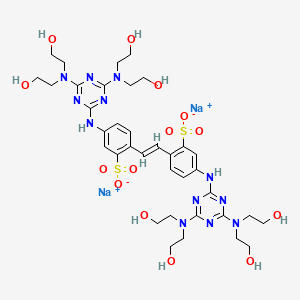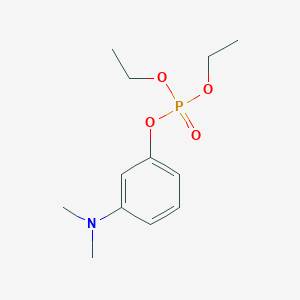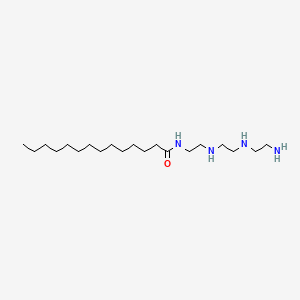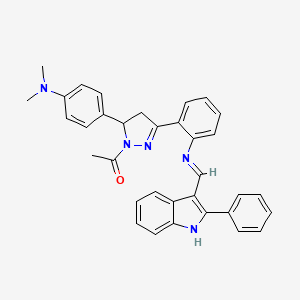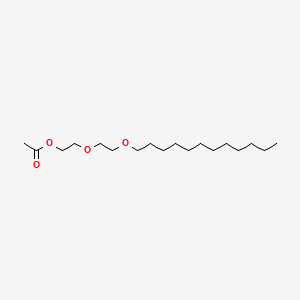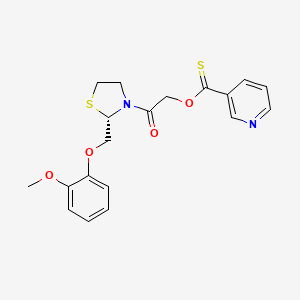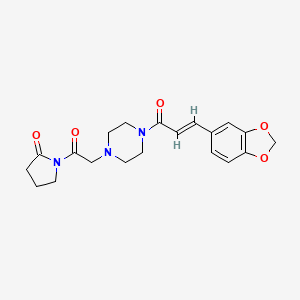![molecular formula C34H33ClN2O3 B15182817 2'-[(2-Chlorophenyl)amino]-6'-(ethylhexylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 94006-03-8](/img/structure/B15182817.png)
2'-[(2-Chlorophenyl)amino]-6'-(ethylhexylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-[(2-Chlorophenyl)amino]-6’-(ethylhexylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the spiro compound family, characterized by a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(2-Chlorophenyl)amino]-6’-(ethylhexylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves multiple steps, starting with the preparation of the core spiro structure. The process typically includes:
Formation of the isobenzofuran ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the xanthene moiety: This is achieved through a series of condensation reactions.
Substitution reactions: The chlorophenyl and ethylhexylamino groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production.
Purification techniques: Such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2’-[(2-Chlorophenyl)amino]-6’-(ethylhexylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2’-[(2-Chlorophenyl)amino]-6’-(ethylhexylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-[(2-Chlorophenyl)amino]-6’-(ethylhexylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2’-[(2-Chlorophenyl)amino]-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one
- 3-N,N-Diethylamino-7-(orthochloro)anilinofluoran
- 2-[2-(2-Chloroanilino)-6-(diethylamino)-9-hydroxy-9H-xanthene-9-yl]benzoic acid γ-lactone
Uniqueness
What sets 2’-[(2-Chlorophenyl)amino]-6’-(ethylhexylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one apart is its specific substitution pattern and the presence of the ethylhexylamino group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
94006-03-8 |
|---|---|
Molecular Formula |
C34H33ClN2O3 |
Molecular Weight |
553.1 g/mol |
IUPAC Name |
2'-(2-chloroanilino)-6'-[ethyl(hexyl)amino]spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H33ClN2O3/c1-3-5-6-11-20-37(4-2)24-17-18-27-32(22-24)39-31-19-16-23(36-30-15-10-9-14-29(30)35)21-28(31)34(27)26-13-8-7-12-25(26)33(38)40-34/h7-10,12-19,21-22,36H,3-6,11,20H2,1-2H3 |
InChI Key |
JIFFMKPNWQLWOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


